Water Solubility of Methyl 5-Oxopentanoate Is ~2-Fold Higher Than Its ε-Oxoester Homologue Methyl 6-Oxohexanoate
Methyl 5-oxopentanoate exhibits a calculated water solubility of 23 g/L at 25 °C, compared with 11 g/L for the one-carbon-higher homologue methyl 6-oxohexanoate under the same conditions . The 2.1-fold difference is attributable to the shorter alkyl spacer reducing hydrophobic surface area, which can be decisive when selecting an aldehydo-ester for aqueous or biphasic reaction media.
| Evidence Dimension | Aqueous solubility (calculated, 25 °C) |
|---|---|
| Target Compound Data | 23 g/L |
| Comparator Or Baseline | Methyl 6-oxohexanoate: 11 g/L |
| Quantified Difference | 2.1-fold higher solubility for the C5 homologue |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software; 25 °C |
Why This Matters
For procurement decisions, the solubility differential directly impacts extraction efficiency and phase-transfer behavior in aqueous-organic biphasic syntheses or PROTAC conjugate purification.
